“5-(2-Morpholin-4-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine” is a chemical compound used in various scientific research applications . It has a molecular formula of C8H14N4OS and a molecular weight of 214.29 .
The molecular structure of this compound consists of a thiadiazole ring attached to a morpholine ring via an ethyl bridge . The thiadiazole ring contains three carbon atoms and two nitrogen atoms, while the morpholine ring contains four carbon atoms, one oxygen atom, and one nitrogen atom .
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 400.1±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It also has an enthalpy of vaporization of 65.1±3.0 kJ/mol and a flash point of 195.8±31.5 °C . The compound has a molar refractivity of 56.2±0.3 cm3, a polar surface area of 93 Å2, and a molar volume of 165.0±3.0 cm3 .
The compound is derived from the thiadiazole family, specifically characterized by the presence of a thiadiazole ring substituted with an amine group. It is classified under heterocyclic compounds, which are organic compounds containing at least one atom in the ring that is not carbon. Thiadiazoles are particularly noted for their antimicrobial and antifungal properties, making them significant in drug development and other applications .
The synthesis of 5-(2-Morpholin-4-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine typically involves several steps:
The molecular structure of 5-(2-Morpholin-4-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine can be described as follows:
Crystallographic studies may provide detailed insights into bond lengths and angles within the molecule, which are crucial for understanding its reactivity and interactions with other compounds .
5-(2-Morpholin-4-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine can participate in various chemical reactions:
The primary products from these reactions include disulfides from oxidation, amines from reduction, and various substituted derivatives from substitution reactions .
The mechanism of action for 5-(2-Morpholin-4-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine involves several pathways:
These interactions suggest that the compound could be effective against certain pathogens by disrupting key enzymatic processes essential for their survival .
The physical and chemical properties of 5-(2-Morpholin-4-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine are critical for its application:
Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry can provide insights into its structure and purity .
5-(2-Morpholin-4-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine has several scientific applications:
Ongoing research aims to explore further modifications of this compound to enhance its efficacy and broaden its application scope across various fields including pharmaceuticals and materials engineering .
5-(2-Morpholin-4-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine is a synthetically derived heterocyclic compound featuring two distinct pharmacophoric elements: a 1,3,4-thiadiazole core and a morpholine moiety. The molecular formula is C₈H₁₄N₄OS, with a molecular weight of 214.29 g/mol . Its systematic IUPAC name is 5-(2-morpholin-4-ylethyl)-1,3,4-thiadiazol-2-amine, which precisely describes the connectivity—the morpholine unit links to the thiadiazole ring via a two-carbon ethylene spacer, with the amine group at position 2 of the thiadiazole . The CAS Registry Number 14068-83-8 provides a unique identifier for chemical databases and commercial catalogs .
Table 1: Nomenclature Systems for 5-(2-Morpholin-4-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine
System | Identifier |
---|---|
IUPAC Name | 5-(2-morpholin-4-ylethyl)-1,3,4-thiadiazol-2-amine |
CAS Registry Number | 14068-83-8 |
Canonical SMILES | C1COCCN1CCC2=NN=C(S2)N |
Molecular Formula | C₈H₁₄N₄OS |
The compound’s architecture combines the planar, electron-rich 1,3,4-thiadiazole ring (contributing to π-stacking interactions and metabolic stability) with the flexible, polar morpholine group (enhancing water solubility and bioavailability) [3]. The ethylene linker between these units provides conformational flexibility, facilitating optimal binding with biological targets. Key spectroscopic identifiers include the characteristic NMR signals: morpholine methylene protons resonate at δ 3.13–3.73 ppm, while the thiadiazole ring protons and the amine group produce distinct downfield shifts .
Synthesis typically proceeds via cyclization reactions, starting with 2-(morpholin-4-yl)ethanol and thiosemicarbazide. Dehydrating agents like phosphorus oxychloride (POCl₃) facilitate ring closure under elevated temperatures, yielding the thiadiazole core . Continuous flow reactors optimize industrial-scale production by enhancing purity and yield .
The exploration of 1,3,4-thiadiazoles in drug discovery began in the mid-20th century, driven by their structural similarity to nucleic acid components (pyrimidine bases) and their metabolic stability. Early milestones included sulfonamide-based thiadiazoles like acetazolamide, introduced in the 1950s as the first non-mercurial diuretic and carbonic anhydrase inhibitor for glaucoma management [2] [9]. This breakthrough established thiadiazoles as "privileged scaffolds" capable of modulating enzymatic activity through zinc coordination in active sites [9].
The 1980s–2000s saw diversification into antimicrobial agents, leveraging the thiadiazole ring’s ability to disrupt bacterial folate synthesis or fungal membrane integrity. Compounds such as sulfamethizole (a urinary tract antiseptic) and desaglybuzole (an antidiabetic agent) emerged, demonstrating the scaffold’s versatility [9]. Research during this period revealed that 2,5-disubstituted derivatives—particularly those with aryl or heteroaryl groups—exhibited enhanced bioactivity due to improved target affinity and membrane penetration [2]. For example, derivatives bearing chlorophenyl or nitrophenyl substituents showed potent activity against Mycobacterium tuberculosis (98% inhibition at 6.25 μg/mL) and diverse cancer cell lines [2] [9].
Table 2: Evolution of Key Thiadiazole-Based Therapeutics
Era | Compound Class | Therapeutic Application | Mechanistic Insight |
---|---|---|---|
1950s | Sulfonamide-thiadiazoles | Diuretics, Antiglaucoma | Carbonic anhydrase inhibition |
1980s–1990s | 2-Amino-5-aryl-thiadiazoles | Antimicrobials, Antidiabetics | Folate synthesis disruption; Enzyme inhibition |
2000s–Present | Hybrid scaffolds (e.g., with morpholine, quinoline) | Anticancer, Antitubercular | Multi-target inhibition; Enhanced pharmacokinetics |
Recent innovations (2010s–present) focus on molecular hybrids combining thiadiazoles with pharmacophores like morpholine, quinolones, or honokiol. Emami’s ciprofloxacin-thiadiazole conjugates (e.g., compound 1e) inhibit breast cancer cells (MCF-7) at IC₅₀ = 3.26 μM by inducing DNA damage and apoptosis [9]. Similarly, honokiol-thiadiazole derivatives suppress tumor migration in lung (A549) and breast (MDA-MB-231) cancer models, underscoring the scaffold’s role in overcoming drug resistance [9]. These advances highlight a strategic shift from simple thiadiazoles to complex hybrids designed for target specificity and improved pharmacokinetics.
The morpholine ring (1-oxa-4-azacyclohexane) is a saturated heterocycle featuring oxygen and nitrogen atoms at opposing positions. Its integration into drug candidates arises from three key properties:
Table 3: Impact of Morpholine on Drug Properties
Property | Effect of Morpholine | Example in Drug Design |
---|---|---|
Aqueous Solubility | Increases via H-bonding with water molecules | Gefitinib (improved dissolution by >40%) |
Metabolic Clearance | Modulates oxidation pathways; reduces rapid excretion | Timolol (extended half-life vs. non-morpholine beta-blockers) |
Target Affinity | Provides H-bond acceptor sites for enzymatic pockets | Bovine CA-II inhibitors (Ki < 10 μM) [6] |
Selectivity | Fine-tunes steric and electronic fit for specific isoforms | PI3K inhibitors (morpholine in idelalisib) |
Over 100 FDA-approved drugs incorporate morpholine, spanning anticancer agents (gefitinib, EGFR inhibitor), antibacterials (levofloxacin), antidepressants (reboxetine), and antifungals (amorolfine) [3] [7]. In carbonic anhydrase inhibition—a key target for glaucoma and edema—morpholine-thiazole hybrids exhibit superior potency (IC₅₀ = 9.64 μM) versus acetazolamide due to synergistic zinc coordination and hydrophobic pocket binding [6]. For 5-(2-morpholin-4-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine, the morpholine ethyl tether enables optimal positioning within CA-II’s active site, while the thiadiazole amine anchors to conserved water networks [6].
Synthetic accessibility further drives morpholine’s utility. Modern routes like gold-catalyzed cyclization or Pd-mediated oxidative coupling allow efficient incorporation under mild conditions [7], enabling rapid exploration of structure-activity relationships in drug discovery programs.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7